molecular formula C38H34Br2OP2 B8132910 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate

1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate

Cat. No.: B8132910
M. Wt: 728.4 g/mol
InChI Key: GFOWCTNRDZEMFY-YIWBEPSUSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate can be synthesized through the reaction of triphenylphosphine with 1,2-dibromoethane under specific conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphonium compounds .

Mechanism of Action

The mechanism of action of 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity . Its effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and to interact with various molecular targets. Its hygroscopic nature and stability under different conditions also contribute to its distinctiveness .

Properties

IUPAC Name

triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dibromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32P2.2BrH.H2O/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;;/h1-32H;2*1H;1H2/q+2;;;/p-2/b32-31+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOWCTNRDZEMFY-YIWBEPSUSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34Br2OP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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